![molecular formula C11H15FN2O B3009456 [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-69-1](/img/structure/B3009456.png)

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

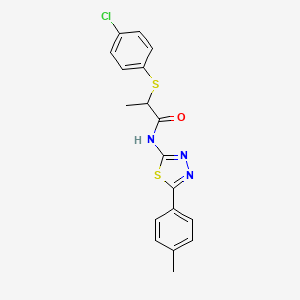

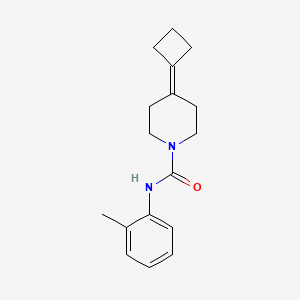

The synthesis of fluorinated pyridines, such as “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine”, is a topic of ongoing research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine” consists of a fluoropyridinyl group attached to an oxanyl group via a methanamine linker . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique

Biased Agonists in Antidepressant Drug Development

A significant application of derivatives similar to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is in the development of biased agonists targeting serotonin 5-HT1A receptors. These compounds, such as the derivative NLX-204, have shown promising antidepressant-like activity in preclinical studies. NLX-204, specifically, demonstrated high selectivity and potency in stimulating ERK1/2 phosphorylation, indicating its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

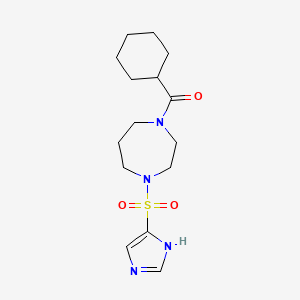

Catalysts in Organic Synthesis

Compounds related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used as catalysts in various chemical reactions. For instance, nickel(II) complexes derived from similar fluorinated ligands have shown efficiency in catalyzing oxidation of cyclohexane and O-arylation of phenol. These catalysts are characterized by their ability to undergo one-electron oxidation, making them useful for selective and efficient catalytic processes (Kerbib et al., 2020).

Antibacterial and Antifungal Applications

Derivatives of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have also been synthesized and evaluated for their antibacterial and antifungal activities. A study involving the synthesis of a related compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed acceptable results in antibacterial and antifungal tests (Rao et al., 2013).

Application in Hydroxylation of Alkanes

Compounds structurally related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used in the hydroxylation of alkanes. Diiron(III) complexes with similar ligands have been shown to be effective catalysts for this process, demonstrating high turnover numbers and good selectivity (Sankaralingam & Palaniandavar, 2014).

Photocatalysis and DNA Cleavage

Research also indicates the use of related compounds in photocatalysis and DNA cleavage. For example, complexes featuring similar ligands have enhanced rates of electron transfer to oxygen under UV or visible irradiation, leading to the formation of superoxide radical anions and Fe(III) redox states. This property is significant in the context of oxidative DNA cleavage (Draksharapu et al., 2012).

Propriétés

IUPAC Name |

[4-(3-fluoropyridin-2-yl)oxan-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-9-2-1-5-14-10(9)11(8-13)3-6-15-7-4-11/h1-2,5H,3-4,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNQHCHCWBPQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)